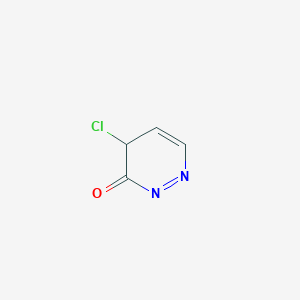
4-chloro-4H-pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3(2H)-pyridazinone is a heterocyclic compound with a pyridazine ring structure. It is characterized by the presence of a chlorine atom at the fourth position and a keto group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3(2H)-pyridazinone can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Material: 4-chloropyridazine
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol
Product: 4-chloro-3(2H)-pyridazinone
Another method involves the cyclization of appropriate precursors such as 4-chloro-3-hydroxybutanoic acid ester. This process includes the following steps:
Starting Material: 4-chloro-3-hydroxybutanoic acid ester
Reagent: Acid catalyst
Conditions: Heating under reflux
Industrial Production Methods
Industrial production of 4-chloro-3(2H)-pyridazinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
4-Chloro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3(2H)-pyridazinone oxides.
Reduction: Formation of 4-chloro-3-hydroxy-2H-pyridazine.
Substitution: Formation of various substituted pyridazinone derivatives.
科学研究应用
4-Chloro-3(2H)-pyridazinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-chloro-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-hydroxy-2H-pyridazine
- 4-Chloro-3-nitro-2H-pyridazine
- 4-Chloro-3-amino-2H-pyridazine
Uniqueness
4-Chloro-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and keto groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
属性
分子式 |
C4H3ClN2O |
|---|---|
分子量 |
130.53 g/mol |
IUPAC 名称 |
4-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-3H |
InChI 键 |
QDUDUZCPXRQOST-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=NC(=O)C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)
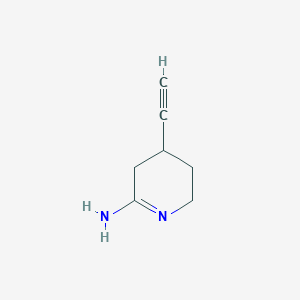
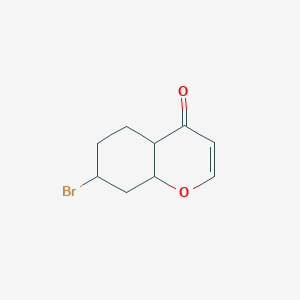
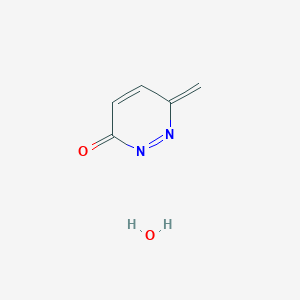
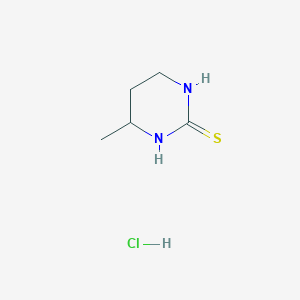
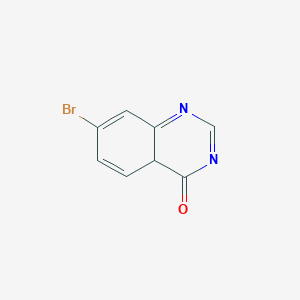


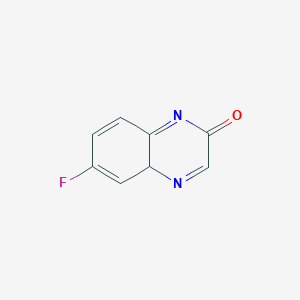
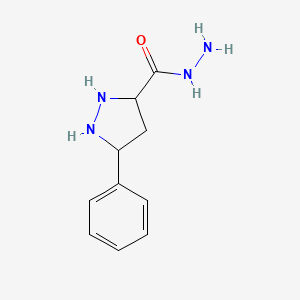
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)


